molecular formula C25H21N3O2 B2817817 (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-benzoylphenyl)methanone CAS No. 2034382-15-3

(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-benzoylphenyl)methanone

Cat. No. B2817817
CAS RN: 2034382-15-3
M. Wt: 395.462
InChI Key: GWYMRNGWCPZUJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-benzoylphenyl)methanone” is a complex organic molecule. It contains a benzimidazole group, which is a type of heterocyclic aromatic organic compound . Benzimidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule, including the number and types of atoms, and their arrangement .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

1-[1-(2-benzoylbenzoyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole serves as a privileged structure motif in drug discovery. Its unique properties, including high chemical stability, aromatic character, and hydrogen bonding ability, make it an attractive scaffold for designing novel therapeutic agents. Several medicinal compounds containing this core have been developed, such as:

Click Chemistry and Organic Synthesis

The compound’s click chemistry approach facilitates its synthesis. Researchers employ various synthetic routes to access 1,2,3-triazoles, with click reactions being particularly popular. These versatile reactions allow efficient assembly of complex molecules, making the compound valuable in organic synthesis .

Polymer Chemistry and Materials Science

1-[1-(2-benzoylbenzoyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole contributes to polymer chemistry and materials science. Its incorporation into polymer backbones enhances material properties, such as mechanical strength, thermal stability, and solubility. Researchers explore its use in creating functional polymers for diverse applications .

Supramolecular Chemistry

Supramolecular chemistry involves non-covalent interactions to create complex structures. The compound’s aromatic character and hydrogen bonding ability make it suitable for constructing supramolecular assemblies. These assemblies find applications in drug delivery, sensors, and nanotechnology .

Bioconjugation and Chemical Biology

Researchers utilize 1-[1-(2-benzoylbenzoyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole for bioconjugation. By attaching it to biomolecules (e.g., proteins, peptides, or nucleic acids), they create bioactive conjugates. These conjugates play a crucial role in chemical biology studies and targeted drug delivery .

Fluorescent Imaging

The compound’s fluorescent properties make it valuable for imaging applications. Researchers label cellular components or specific biomolecules with fluorescent derivatives of 1,2,3-triazoles. These probes enable visualization of biological processes and disease-related changes at the cellular level .

properties

IUPAC Name

[2-[3-(benzimidazol-1-yl)pyrrolidine-1-carbonyl]phenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O2/c29-24(18-8-2-1-3-9-18)20-10-4-5-11-21(20)25(30)27-15-14-19(16-27)28-17-26-22-12-6-7-13-23(22)28/h1-13,17,19H,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYMRNGWCPZUJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)C4=CC=CC=C4C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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